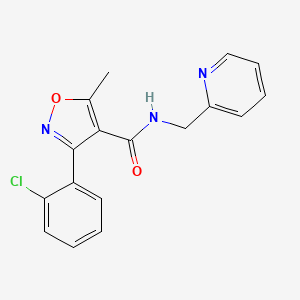

![molecular formula C13H11N5O B5655756 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)

2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” is a complex organic compound that falls under the category of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds with widespread occurrence in nature and many pharmaceutical and industrial applications .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . Another conventional route is to initiate self-condensation of α-amino ketones, often derived from phenacyl halides .Molecular Structure Analysis

Quinoxalines are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . They are also called 1,4-diazanapthalene,1, 4-naphthyridine, etc .Chemical Reactions Analysis

Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . They can also undergo intramolecular cyclization of N-substituted aromatic O-diamines .Physical And Chemical Properties Analysis

Quinoxalines are white crystalline powders that occur widely in natural products and many pharmaceutical ingredients . They have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .科学研究应用

Neuroprotective Agent

This compound has been studied for its neuroprotective properties. It’s part of a class of compounds that have shown effectiveness in the therapy of neurodegenerative disorders . The neuroprotective activity is particularly relevant in conditions such as demyelination, where it can help in preserving neural integrity.

Anticancer Activity

Quinoxaline derivatives, including our compound of interest, have been reported to exhibit anticancer activities. Specifically, they show promise against breast cancer under both hypoxic and normoxic conditions, which is crucial since the tumor microenvironment can significantly affect drug efficacy .

Anti-inflammatory and Analgesic

The anti-inflammatory and analgesic properties of quinoxaline derivatives make them potential candidates for the development of new pain management drugs. Their ability to modulate inflammatory pathways can lead to novel treatments for chronic inflammatory diseases .

Anticonvulsant Properties

These compounds are also being explored for their anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure-related disorders. The modulation of certain receptors by quinoxaline derivatives is key to their therapeutic potential in this field .

Antimicrobial and Antifungal

The structural framework of quinoxaline derivatives lends itself to antimicrobial and antifungal applications. Their mechanism of action often involves interfering with the replication or vital processes of microbes, making them effective against a range of bacterial and fungal pathogens .

Biotechnological Applications

Hydrazone-based coupling methods, which are related to the chemical structure of our compound, are used in medical biotechnology. They can be employed to couple drugs to target antibodies, which is a significant step in the development of targeted therapies .

未来方向

Quinoxalines have a wide spectrum of biological importance and are a source of references for the further development of drug discovery . They have been studied as a core unit from the year 2002 to 2020, and various potent quinoxaline compounds have been analyzed in the literature . This paves the way for future research and development in this field.

作用机制

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxalines are known to interact with their targets through various mechanisms, depending on the specific derivative and target . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, depending on the specific derivative and target

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities, depending on the specific derivative and target . More research is required to elucidate the specific effects of this compound.

属性

IUPAC Name |

2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-7-8-11-13(18(5-6-19)12(8)15)17-10-4-2-1-3-9(10)16-11/h1-4,19H,5-6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKYYLCTLARRAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCO)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5655680.png)

![ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5655681.png)

![4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B5655688.png)

![4-{5-[3-(difluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5655691.png)

![[(3aS*,9bS*)-2-(2-methyl-6-propylpyrimidin-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5655708.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5655715.png)

![N-[rel-(3R,4S)-1-(4-cyclopentyl-2-pyrimidinyl)-4-cyclopropyl-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5655737.png)

![9-[3-(3-fluorophenyl)propanoyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655738.png)

![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B5655749.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5655761.png)